molecular formula C11H15FO B14762780 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol

2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol

Cat. No.: B14762780
M. Wt: 182.23 g/mol
InChI Key: IHDPQDOCIKKETN-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H15FO. It is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol chain. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol typically involves the reaction of 4-fluoro-3,5-dimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the selective reduction of the aldehyde group to an alcohol, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of the fluorine atom and methyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

    2-(4-Fluoro-3,5-dimethylphenyl)ethanol: Similar structure but with an ethyl chain instead of a propan-2-ol chain.

    2-(4-Fluoro-3,5-dimethylphenyl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propan chain.

    2-(4-Fluoro-3,5-dimethylphenyl)propan-2-one: The ketone analog of the compound.

Uniqueness: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, as well as the hydroxyl group on the propan-2-ol chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

2-(4-fluoro-3,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H15FO/c1-7-5-9(11(3,4)13)6-8(2)10(7)12/h5-6,13H,1-4H3

InChI Key

IHDPQDOCIKKETN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(C)(C)O

Origin of Product

United States

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